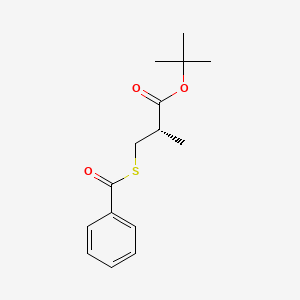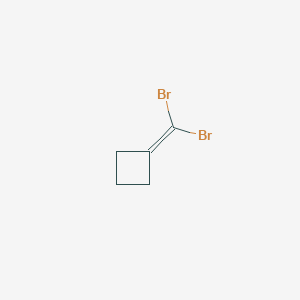
4-(2,5-Dimethylpyrrolidin-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethylpyrrolidin-1-yl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₆N₂. It is characterized by a benzonitrile group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 2 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylpyrrolidin-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2,5-dimethylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dimethylpyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted benzonitriles depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(2,5-Dimethylpyrrolidin-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antitubercular activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethylpyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival. The compound’s binding to these enzymes disrupts their normal function, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the methyl substitutions on the pyrrolidine ring.
4-(2,5-Dimethyl-1-pyrrolyl)benzonitrile: Contains a pyrrole ring instead of a pyrrolidine ring.
Uniqueness
4-(2,5-Dimethylpyrrolidin-1-yl)benzonitrile is unique due to the presence of the dimethyl-substituted pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications .
Propriétés
Numéro CAS |
80887-45-2 |
|---|---|
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4-(2,5-dimethylpyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-10-3-4-11(2)15(10)13-7-5-12(9-14)6-8-13/h5-8,10-11H,3-4H2,1-2H3 |
Clé InChI |
ONIQLEIXQLBMMA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1C2=CC=C(C=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


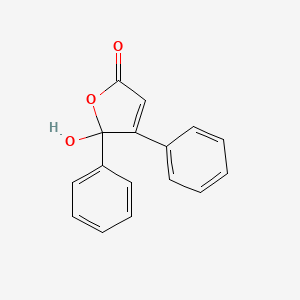
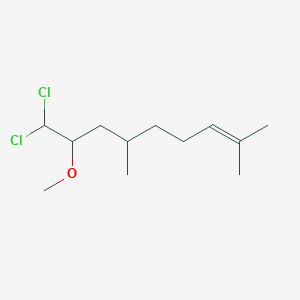
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)

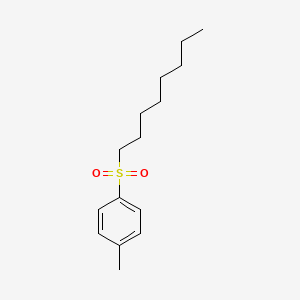
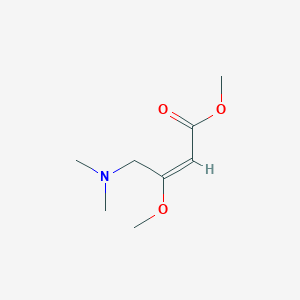
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
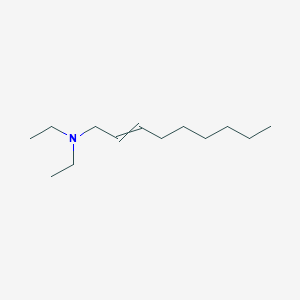
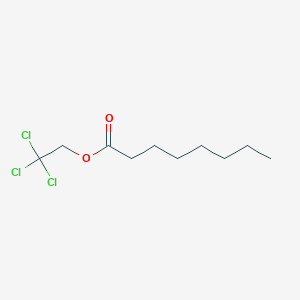

![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
